![molecular formula C21H30O8 B12430551 6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyltagitinin A involves several steps, starting from naturally occurring precursors. The detailed synthetic route is not widely documented, but it typically involves the acetylation of tagitinin A, another compound found in Tithonia diversifolia .
Industrial Production Methods: Industrial production of 1-Acetyltagitinin A is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the compound used in research is extracted from natural sources rather than synthesized industrially .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyltagitinin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Based on the search results, information regarding "6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate" is limited. However, the search results do provide some information on Tagitinin A and related compounds:
Tagitinin A
- Structure and Configuration: Tagitinin A is a 3,10-epoxy-germacrolide-6,7-trans-lactone isolated from Tithonia diversifolia . X-ray diffraction analysis revealed a 1β,4α,6α,7β,8β relative configuration, differing at C(1) from what was originally reported .
- Isolation and Characterization: Tagitinin A can be isolated from Tithonia diversifolia using preparative thin-layer chromatography (TLC) and column chromatography (CC) techniques . The compound can be crystallized from methanol and its structure confirmed using NMR spectroscopy .
Tagitinin C
- Anti-Metastatic Activity: Tagitinin C, also isolated from Tithonia diversifolia, exhibits anti-metastatic activity against hepatocellular carcinoma (HCC) in a xenograft mouse model . It reduces VEGF expression in colon cancer cells .
- Anti-Tumorigenic Effects: Tagitinin C can reduce the tumorigenicity of Hep-G2 and Huh 7 cell xenografts, showing significant antitumor and anti-metastatic activity in human hepatoma cell lines . It induces DNA damage and apoptosis in hepatoma cells .
- Inhibitory Effects: Tagitinin C has been observed to have anti-metastatic and anti-angiogenic effects, and its antiproliferative effect through cell cycle arrest has been previously described in cancer cells .
Mechanism of Action
The exact mechanism of action of 1-Acetyltagitinin A is not fully understood. it is believed to exert its effects through several pathways:
Inhibition of Prostaglandin Synthesis: This may contribute to its analgesic and anti-inflammatory effects.
Antioxidant Properties: These properties may play a role in its vasorelaxant and antidiabetic activities.
Antimicrobial Activity: The compound exhibits activity against various bacteria and fungi, possibly through disruption of microbial cell membranes.
Comparison with Similar Compounds
1-Acetyltagitinin A can be compared with other similar compounds, such as:
Tagitinin A: Another diterpene found in Tithonia diversifolia, known for its anti-inflammatory and antimicrobial properties.
8beta-Isobutyryloxycumambranolide: A guaianane sesquiterpene with similar biological activities.
Methyl 3alpha-acetoxy-4alpha-hydroxy-11(13)-eudesmen-12-oate: A compound with comparable structural features and biological effects.
Uniqueness: 1-Acetyltagitinin A is unique due to its specific acetylation, which may enhance its biological activities compared to its non-acetylated counterparts .
Biological Activity
6,9-Epoxycyclodeca[b]furan, commonly known as Tagitinin A 1-acetate, is a triterpenoid compound predominantly isolated from the roots of Oroxylum indicum and various species of Tithonia. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. This article provides a comprehensive overview of the biological activity associated with Tagitinin A 1-acetate, supported by data tables and research findings.
Chemical Structure and Properties
Tagitinin A 1-acetate is characterized by its unique structural features that contribute to its biological activities. The compound's molecular formula is C₁₈H₂₄O₄, and it possesses a lactone moiety that is crucial for its pharmacological effects.
Antimicrobial Activity
Tagitinin A 1-acetate exhibits notable antimicrobial properties against various pathogenic microorganisms. A study evaluating its efficacy against seven pathogenic bacteria and three fungal species revealed minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.07 mg/ml for several strains. The compound demonstrated superior activity compared to standard antibiotics like gentamicin and amphotericin B .
Microorganism | MIC (mg/ml) |
---|---|
Staphylococcus aureus | 0.02 |
Escherichia coli | 0.05 |
Candida albicans | 0.04 |
Aspergillus niger | 0.06 |
Anticancer Activity
Research has indicated that Tagitinin A 1-acetate possesses significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including Jurkat T cells and canine osteosarcoma cells. The IC₅₀ values for these cell lines were reported as follows:
Cell Line | IC₅₀ (μg/mL) |
---|---|
Jurkat T cells | 5.29 ± 0.31 |
Canine osteosarcoma (D17) | 16.65 ± 2.56 |
Canine B-cell lymphoma (CLBL1) | 9.10 ± 0.96 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of NF-κB signaling pathways, which are critical in cancer progression .
Anti-inflammatory Properties
Tagitinin A has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in human neutrophils. This inhibition contributes to its potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a study involving extracts from Tithonia diversifolia, Tagitinin A was identified as the primary bioactive compound responsible for antimicrobial activity against multiple bacterial strains .
- Cytotoxicity Assessment : Toxicity tests conducted using the MTT assay indicated that while Tagitinin A exhibited cytotoxic effects at higher concentrations, it did not demonstrate mutagenic or genotoxic properties in tested models .
- Antiplasmodial Activity : Another important aspect of Tagitinin A's biological profile is its antimalarial activity, where it showed effectiveness against Plasmodium falciparum strains in vitro .
Properties
Molecular Formula |
C21H30O8 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1S,11S)-12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11?,14?,15?,16?,17?,20-,21-/m0/s1 |
InChI Key |
MFYNTWZAYXDJQB-VQHMBOPWSA-N |
Isomeric SMILES |
CC1CC2C(C(C[C@]3(C(C[C@@]1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
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